molecular formula C6H13ClFN B568028 3-(Fluoromethyl)piperidine hydrochloride CAS No. 1241725-60-9

3-(Fluoromethyl)piperidine hydrochloride

Cat. No.: B568028
CAS No.: 1241725-60-9
M. Wt: 153.625
InChI Key: ONWFBAHZLZNPGT-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)piperidine hydrochloride is a chemical compound with the molecular formula C6H13ClFN It is a derivative of piperidine, a six-membered heterocyclic amine

Scientific Research Applications

3-(Fluoromethyl)piperidine hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for piperidine indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage . Similar precautions should be taken with 3-(Fluoromethyl)piperidine hydrochloride .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)piperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with fluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-(Fluoromethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group enhances its binding affinity to certain receptors, making it a valuable tool in receptor-ligand studies. The compound may also modulate various signaling pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-(Fluoromethyl)piperidine hydrochloride is unique due to its specific ring structure and fluoromethyl substitution, which confer distinct chemical and biological properties. Its ability to interact with specific receptors and modulate signaling pathways sets it apart from other similar compounds .

Properties

IUPAC Name

3-(fluoromethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWFBAHZLZNPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678354
Record name 3-(Fluoromethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241725-60-9
Record name Piperidine, 3-(fluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1241725-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Fluoromethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(fluoromethyl)piperidine hydrochloride
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